2,4,4,6-Tetrabromocyclohexa-2,5-dienone
Overview
Description
2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCO) is a chemical compound that has been studied for its utility in organic synthesis, particularly in the selective bromination of polyenes. TBCO is known to generate bromonium ions when reacted with polyenes, leading to brominated products under mild conditions . This compound is part of a broader class of cyclohexadienones, which have been explored for various reactions including nitration and conformational studies .
Synthesis Analysis
The synthesis of related nitrocyclohexadienones has been reported to be challenging due to solvent systems and reaction conditions. However, modifications to the solvent system and optimization of reaction conditions at 0°C have been successful in overcoming these difficulties . Although this paper does not directly discuss TBCO, it provides insight into the synthesis challenges and solutions for similar compounds, which could be applicable to TBCO.
Molecular Structure Analysis
Conformational studies on cyclohexadiene derivatives have been conducted to understand their crystal and molecular structures. For example, derivatives such as 1,2,4,5-tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene have been crystallized and analyzed, revealing details about bond lengths and deviations from planarity due to substituent effects . These findings are relevant to understanding the structural aspects of TBCO, as they provide a basis for comparing the effects of different substituents on the cyclohexadiene core.
Chemical Reactions Analysis
TBCO has been specifically studied for its role in the selective bromination of polyenes. The compound has demonstrated the ability to facilitate the formation of brominated products, suggesting a mechanism involving the liberation of bromonium ions . Additionally, the mechanism of nitration by a related compound, 4-methyl-4-nitro-2,3,5,6-tetrabromocyclohexa-2,5-dienone, involves a radical process, which could offer insights into the reactivity of TBCO .
Physical and Chemical Properties Analysis
While the provided papers do not directly detail the physical and chemical properties of TBCO, the studies on related compounds and their reactions can indirectly inform us about TBCO's properties. For instance, the need for optimized reaction conditions and solvent systems for synthesis , and the ability to react with polyenes under mild conditions , suggest that TBCO is a reactive compound that can be handled under controlled conditions. The molecular structure analysis of similar compounds also provides clues about the potential reactivity and stability of TBCO .
Scientific Research Applications
Application 1: Deoxygenation of Sulfoxides
- Scientific Field : Organic Chemistry
- Summary of the Application : 2,4,4,6-Tetrabromocyclohexa-2,5-dienone is used as a catalyst for the efficient deoxygenation of sulfoxides to their corresponding sulfides .
- Methods of Application : While the exact experimental procedures are not provided, the general process involves using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone as a catalyst in the reaction .
- Results or Outcomes : The result of this application is the conversion of sulfoxides to sulfides .
Application 2: Conversion of Alcohols to Azides
- Scientific Field : Organic Chemistry
- Summary of the Application : 2,4,4,6-Tetrabromocyclohexa-2,5-dienone is used as a reagent for the conversion of alcohols to azides .
- Methods of Application : The exact experimental procedures are not provided, but the general process involves using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone as a reagent in the reaction .
- Results or Outcomes : The result of this application is the conversion of alcohols to azides .
Application 3: Nucleophilic Substitution of Bromine for Hydroxyl in Alcohols
- Scientific Field : Organic Chemistry
- Summary of the Application : 2,4,4,6-Tetrabromocyclohexa-2,5-dienone, in the presence of triphenylphosphine, is used as a regiospecific and stereoselective reagent for the nucleophilic substitution of bromine for hydroxyl in alcohols .
- Methods of Application : The exact experimental procedures are not provided, but the general process involves using a 2,4,4,6-tetrabromocyclohexa-2,5-dienone-triphenylphosphine complex for the first time in the nucleophilic substitution of bromine for hydroxyl in alcohols .
- Results or Outcomes : The result of this application is the substitution of bromine for hydroxyl in alcohols .
Application 4: Formation of Solid Charge-Transfer Molecular Complexes
- Scientific Field : Physical Chemistry
- Summary of the Application : 2,4,4,6-Tetrabromocyclohexa-2,5-dienone forms solid charge-transfer molecular complexes with 4-(aminomethyl)piperidine .
- Methods of Application : The exact experimental procedures are not provided, but the general process involves using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone to form solid charge-transfer molecular complexes with 4-(aminomethyl)piperidine .
- Results or Outcomes : The result of this application is the formation of solid charge-transfer molecular complexes .
Safety And Hazards
Future Directions
TBCO has wide applications in synthetic organic chemistry . It has been used in the preparation of linear poly(phenyleneoxides), direct monobromination of imidazoles and N-methylindoles, regioselective monobromination of aromatic amines to form 4-bromoanilines in high yields, and more . Its future directions could include further exploration of its applications in various chemical reactions and synthesis processes .
properties
IUPAC Name |
2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQJGRGGIUNVAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1(Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174089 | |
Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |
CAS RN |
20244-61-5 | |
Record name | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20244-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20244-61-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4,6-tetrabromocyclohexa-2,5-dienone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,4,6-TETRABROMOCYCLOHEXA-2,5-DIENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKX5FJE3UT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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